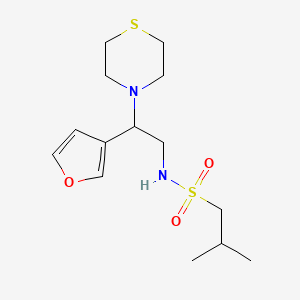

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound appears to contain a furan ring, which is a five-membered aromatic heterocycle with four carbon atoms and one oxygen atom . Furan rings are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For example, they can participate in cycloaddition and cycloisomerization reactions . They can also be transformed by selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .

Scientific Research Applications

Corrosion Inhibition

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide and related compounds have been studied for their potential as corrosion inhibitors. For example, similar sulfonamides have been tested for inhibiting mild steel corrosion in sulfuric acid solutions. These studies involve weight loss measurements and electrochemical methods, revealing how these compounds can effectively prevent corrosion, with their efficiency increasing with concentration (Sappani & Karthikeyan, 2014).

Polymer Synthesis

Sulfonamides with similar structures are utilized in the synthesis of polymers. For example, they are used in reversible addition fragmentation chain transfer (RAFT) polymerization to create homopolymers and block copolymers. These polymers have applications in various industrial fields due to their unique properties (Bray et al., 2017).

Furanic Compounds Synthesis

These sulfonamides play a role in the synthesis of furanic compounds. For instance, they are used in the dehydration and hydrogenation of xylose to produce furanic compounds like furfural and furfuryl alcohol. These compounds are crucial renewable platform chemicals used in various industrial applications (Gupta et al., 2020).

Organic Synthesis

In organic chemistry, similar sulfonamides are used in the synthesis of 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives. These processes involve various chemical reactions, highlighting the versatility of sulfonamides in synthesizing different organic compounds (Yin et al., 2008).

Bioactive Glass Coating

Sulfonamides similar to N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide are used in the electrophoretic deposition of bioactive glass on various substrates. This application is significant in biomedical fields, especially in developing biocompatible coatings (Hayashi & Takasu, 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-2-methylpropane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3S2/c1-12(2)11-21(17,18)15-9-14(13-3-6-19-10-13)16-4-7-20-8-5-16/h3,6,10,12,14-15H,4-5,7-9,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMZMSNRMNFIHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)NCC(C1=COC=C1)N2CCSCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-2-methylpropane-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)

![2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2885879.png)

![2-Chloro-N-[[1-(3,5-dimethoxyphenyl)tetrazol-5-yl]methyl]-N-methylpropanamide](/img/structure/B2885885.png)

![2-(4-Butoxyphenyl)-4-[(3-chlorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2885895.png)